molecular formula C10H6BrCl B1611134 1-Bromo-7-chloronaphthalene CAS No. 29016-72-6

1-Bromo-7-chloronaphthalene

Cat. No.: B1611134
CAS No.: 29016-72-6
M. Wt: 241.51 g/mol
InChI Key: DVVPHXPGHQNPNW-UHFFFAOYSA-N
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Description

1-Bromo-7-chloronaphthalene is an organic compound with the molecular formula C10H6BrCl. It is a derivative of naphthalene, where one hydrogen atom is replaced by a bromine atom at the first position and another hydrogen atom is replaced by a chlorine atom at the seventh position. This compound is part of the halogenated naphthalene family and is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-7-chloronaphthalene can be synthesized through several methods. One common method involves the bromination of 7-chloronaphthalene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Another method involves the chlorination of 1-bromonaphthalene. This reaction uses chlorine (Cl2) as the chlorinating agent, often in the presence of a catalyst like iron(III) chloride (FeCl3). The reaction conditions are carefully controlled to achieve selective chlorination at the seventh position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination or chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-7-chloronaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation Reactions: The compound can be oxidized to form naphthoquinones or other oxidized derivatives.

    Reduction Reactions: The bromine or chlorine atoms can be reduced to form naphthalene or partially reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). These reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are commonly used.

Major Products Formed

    Substitution Reactions: Products include hydroxylated, aminated, or cyanated naphthalene derivatives.

    Oxidation Reactions: Products include naphthoquinones and other oxidized naphthalene derivatives.

    Reduction Reactions: Products include naphthalene and partially reduced naphthalene derivatives.

Scientific Research Applications

1-Bromo-7-chloronaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its halogen atoms can be substituted with various functional groups, making it a versatile intermediate in organic synthesis.

    Biology: The compound is used in the study of halogenated aromatic hydrocarbons and their effects on biological systems. It serves as a model compound for understanding the behavior of similar halogenated compounds in biological environments.

    Medicine: Research on this compound includes its potential use in drug development, particularly in the design of halogenated pharmaceuticals with improved efficacy and stability.

    Industry: The compound is used in the production of specialty chemicals, dyes, and pigments. Its unique properties make it valuable in the development of materials with specific optical and electronic characteristics.

Mechanism of Action

The mechanism of action of 1-Bromo-7-chloronaphthalene involves its interaction with various molecular targets and pathways. The halogen atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. In biological systems, the compound may interact with enzymes and receptors, affecting their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Bromonaphthalene: Similar in structure but lacks the chlorine atom. It is used in similar applications but may have different reactivity and properties.

    1-Chloronaphthalene: Similar in structure but lacks the bromine atom. It is used in similar applications but may have different reactivity and properties.

    1-Fluoronaphthalene: Contains a fluorine atom instead of bromine or chlorine. It has different reactivity and is used in different applications.

Uniqueness

1-Bromo-7-chloronaphthalene is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties. The combination of these halogens allows for selective substitution reactions and unique interactions in both chemical and biological systems. This makes the compound valuable in various research and industrial applications.

Properties

IUPAC Name

1-bromo-7-chloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrCl/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVPHXPGHQNPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)Cl)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10492917
Record name 1-Bromo-7-chloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29016-72-6
Record name 1-Bromo-7-chloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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